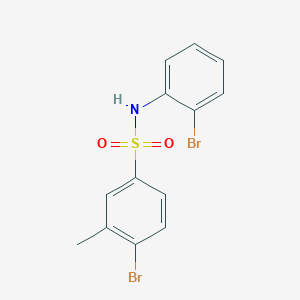
4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide, also known as BBS, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. BBS is a sulfonamide derivative that contains two bromine atoms and a methyl group attached to a benzene ring. This compound has been synthesized using various methods and has shown promising results in different scientific studies.
作用機序
The mechanism of action of 4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide as a carbonic anhydrase inhibitor involves the binding of the compound to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate ions. This inhibition leads to a decrease in the production of aqueous humor in the eye, which is beneficial in the treatment of glaucoma. 4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide has been found to have several biochemical and physiological effects in scientific studies. The compound has been shown to reduce intraocular pressure in animal models of glaucoma, indicating its potential as a treatment for this disease. 4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide has also been found to inhibit the growth of cancer cells by inducing cell death and reducing the activity of enzymes involved in cancer cell proliferation. Additionally, 4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
One of the advantages of using 4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide in lab experiments is its potency as a carbonic anhydrase inhibitor. This property makes it a valuable tool for studying the role of carbonic anhydrases in various biological processes. However, the use of 4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide in lab experiments is limited by its low solubility in water, which can affect its bioavailability and efficacy. Additionally, the compound has been found to have some toxicity in animal studies, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on 4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide. One potential direction is the development of improved synthesis methods that can increase the yield and purity of the compound. Another direction is the investigation of the structure-activity relationship of 4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide and its analogs, which can provide insights into the molecular mechanisms of carbonic anhydrase inhibition. Additionally, the potential applications of 4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide in the treatment of other diseases such as epilepsy and osteoporosis can be explored. Overall, 4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide is a promising compound that has shown potential in various scientific applications and warrants further investigation.
合成法
The synthesis of 4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide involves the reaction of 3-methylbenzenesulfonyl chloride with 2-bromoaniline in the presence of a base such as triethylamine or sodium carbonate. The reaction takes place in an organic solvent such as dichloromethane, and the product is obtained after purification by crystallization or column chromatography. The yield of 4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide can vary depending on the reaction conditions and the purity of the starting materials.
科学的研究の応用
4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of 4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide is in the development of drugs that target carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that play a crucial role in regulating the acid-base balance in the body, and their inhibition has been shown to have therapeutic effects in diseases such as glaucoma, epilepsy, and cancer. 4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide has been found to be a potent inhibitor of carbonic anhydrase enzymes, making it a potential candidate for drug development.
特性
IUPAC Name |
4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br2NO2S/c1-9-8-10(6-7-11(9)14)19(17,18)16-13-5-3-2-4-12(13)15/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHYENXBAKBNEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-butyl-N-methyl-1-(3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbonyl)piperidine-4-carboxamide](/img/structure/B7534162.png)
![8-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7534169.png)
![4-[2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-2-oxoethoxy]benzamide](/img/structure/B7534170.png)
![2-[[2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl]amino]-N-(1-phenylethyl)benzamide](/img/structure/B7534172.png)

![4-(methoxymethyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B7534185.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7534190.png)
![2-(3-methoxyphenyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide](/img/structure/B7534192.png)
![4-(acetylamino)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B7534207.png)
![1-(2-methoxyethyl)-5-oxo-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrrolidine-3-carboxamide](/img/structure/B7534208.png)

![5-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-6-oxo-1-phenyl-2,5-dihydro-1,2,4-triazine-3-carboxamide](/img/structure/B7534230.png)
![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-6-propan-2-yloxypyridine-3-carboxamide](/img/structure/B7534235.png)
![2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide](/img/structure/B7534248.png)